molecular formula C23H19ClN2O2 B10915364 1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10915364
M. Wt: 390.9 g/mol
InChI Key: CZTOOKSHFCOABA-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a 3-chlorophenyl group and two 4-methoxyphenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method is the reaction of 3-chlorophenylhydrazine with 1,3-bis(4-methoxyphenyl)propane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amino group.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent. The compound’s ability to inhibit specific enzymes and receptors makes it a candidate for drug development.

    Materials Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is unique due to the presence of both 3-chlorophenyl and 4-methoxyphenyl groups, which confer specific electronic and steric properties. These properties influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H19ClN2O2/c1-27-20-10-6-16(7-11-20)22-15-23(17-8-12-21(28-2)13-9-17)26(25-22)19-5-3-4-18(24)14-19/h3-15H,1-2H3

InChI Key

CZTOOKSHFCOABA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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